Vanillate

Description

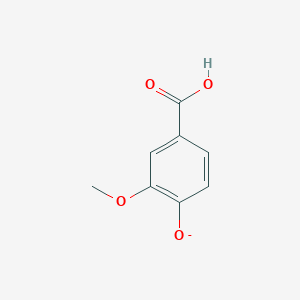

Structure

3D Structure

Properties

IUPAC Name |

4-carboxy-2-methoxyphenolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOLLVMJNQIZCI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-34-6 | |

| Record name | Vanillic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Vanillate Biosynthesis in Bacteria: A Technical Guide for Researchers

Abstract

Vanillate, a key aromatic compound, serves as a precursor for the widely used flavoring agent vanillin (B372448) and other valuable bioproducts. The microbial biosynthesis of this compound presents a promising and sustainable alternative to traditional chemical synthesis methods. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathways in bacteria, designed for researchers, scientists, and drug development professionals. It details the enzymatic reactions, summarizes key quantitative data, provides experimental protocols for pathway analysis, and visualizes the metabolic routes using pathway diagrams. This document aims to be a comprehensive resource for understanding and engineering bacterial systems for efficient this compound production.

Introduction

This compound (4-hydroxy-3-methoxybenzoic acid) is a naturally occurring aromatic compound and a central intermediate in the microbial metabolism of various lignin-derived compounds. Its significance lies in its role as a direct precursor to vanillin, one of the most important flavoring agents worldwide.[1] The growing consumer demand for natural and sustainably sourced ingredients has spurred significant interest in biotechnological routes for vanillin and this compound production.[2] Bacteria, with their diverse metabolic capabilities, offer robust platforms for the bioconversion of renewable feedstocks into these valuable chemicals.

This guide focuses on the primary bacterial pathways for this compound biosynthesis, which can be broadly categorized into:

-

De novo biosynthesis from central metabolites: Engineered pathways that channel intermediates from central carbon metabolism towards this compound.

-

Biotransformation of phenylpropanoids: Conversion of abundant precursors like ferulic acid into this compound.

Understanding these pathways, the kinetics of the involved enzymes, and the methodologies to study them is crucial for metabolic engineering strategies aimed at optimizing this compound titers and yields.

Core Biosynthesis Pathways

De Novo this compound Biosynthesis in Engineered Escherichia coli

The de novo synthesis of this compound in non-natural hosts like E. coli has been achieved through metabolic engineering, creating an artificial pathway from intermediates of the shikimate pathway.[3][4] This pathway is of significant industrial interest as it allows for the production of this compound from simple carbon sources like glucose.

The engineered pathway typically involves three heterologous enzymatic steps:

-

Protocatechuate Formation: The enzyme 3-dehydroshikimate dehydratase (AsbF) from Bacillus thuringiensis converts the endogenous shikimate pathway intermediate 3-dehydroshikimate into protocatechuate (3,4-dihydroxybenzoate).[3][4]

-

O-Methylation: A catechol O-methyltransferase (COMT) , often from Homo sapiens (OMTHs), catalyzes the specific methylation of protocatechuate at the meta-position to produce this compound.[3][5] This step is often a bottleneck due to enzyme activity and the potential for byproduct formation (isothis compound).[6]

-

Vanillin Production (optional downstream step): this compound can be subsequently reduced to vanillin by a carboxylic acid reductase (CAR) from species like Nocardia iowensis (CarNi).[3]

This compound Biosynthesis from Ferulic Acid

The biotransformation of ferulic acid, an abundant component of lignocellulosic biomass, is a well-established route for vanillin and this compound production in various bacteria, including Pseudomonas putida and engineered E. coli.[7][8]

This pathway proceeds through the following key steps:

-

Activation of Ferulic Acid: Feruloyl-CoA synthetase (Fcs) activates ferulic acid to feruloyl-CoA in an ATP-dependent manner.[9][10]

-

Conversion to Vanillin: Enoyl-CoA hydratase/aldolase (Ech) catalyzes the hydration and subsequent retro-aldol cleavage of feruloyl-CoA to yield vanillin and acetyl-CoA.[9][10]

-

Oxidation to this compound: Vanillin dehydrogenase (Vdh) oxidizes vanillin to vanillic acid (this compound).[2][11] This step is often a native process in many bacteria that can degrade vanillin.[2] To accumulate vanillin, this gene is often a target for knockout in metabolic engineering strategies.[7]

This compound Catabolism

In many bacteria, this compound is not an end product but rather an intermediate in aromatic catabolism. The primary route for this compound degradation is its conversion to protocatechuate, which then enters the β-ketoadipate pathway.

-

Demethylation of this compound: The This compound O-demethylase , a two-component enzyme system (VanA and VanB), catalyzes the demethylation of this compound to protocatechuate and formaldehyde.[12][13] VanA is the terminal oxygenase, and VanB is the reductase.[12] This enzyme system is crucial for the ability of organisms like Corynebacterium glutamicum and Acinetobacter sp. to utilize this compound as a carbon source.[12][13]

Quantitative Data

The efficiency of this compound biosynthesis is dependent on the kinetic properties of the involved enzymes. The following tables summarize available quantitative data for key enzymes in the described pathways.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (U/mg or µmol/min/mg) | Catalytic Efficiency (kcat/Km) (mM-1s-1) |

| Fcs | Streptomyces sp. V-1 | Ferulic acid | 0.35 | 67.7 | 78.2 | 193.4 |

| Fcs1 | Soil metagenome | Ferulic acid | 0.12 | 45.9 | 36.8 | 371.6 |

| SrCAR (M3 mutant) | Segniliparus rugosus | Vanillic acid | - | - | - | 4.2-fold increase vs WT |

| COMT | Rat (soluble) | - | - | - | - | Ki of 6.0 ± 1.6 nM for inhibitor BIA 3-335 |

Note: Data is compiled from various sources and experimental conditions may differ.[6][8][9][14][15] A dash (-) indicates data not available in the reviewed sources.

Table 2: Vanillin and Vanillic Acid Titers in Bacterial Production Systems

| Production Host | Precursor | Product | Titer (g/L) | Molar Yield (%) | Reference |

| Pseudomonas putida | Ferulic acid | Vanillic acid | - | - | [7] |

| Pseudomonas fluorescens BF13-97 | Ferulic acid | Vanillic acid | - | - | [12] |

| Streptomyces setonii | Ferulic acid | Vanillin | 6.4 | 68 | [16] |

| Recombinant E. coli | Ferulic acid | Vanillin | 0.58 | - | [11] |

| Thermothelomyces thermophila CAR (in vitro) | Vanillic acid | Vanillin | 1.4 | 95.2 | [17] |

Note: This table provides examples of reported titers and yields to illustrate production capabilities.[7][11][12][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

General Experimental Workflow

The following diagram illustrates a typical workflow for engineering and analyzing a bacterial strain for this compound production.

Protocol: Whole-Cell Bioconversion of Ferulic Acid to this compound

This protocol is adapted from studies on Pseudomonas fluorescens.[12]

-

Strain Cultivation:

-

Inoculate a single colony of the bacterial strain (e.g., P. fluorescens this compound-negative mutant) into 5 mL of a suitable medium (e.g., M9 medium) supplemented with a carbon source (e.g., 0.5% w/v glucose) and an inducer for the pathway enzymes (e.g., 0.1% w/v p-coumaric acid).

-

Incubate at 30°C with shaking (200 rpm) until the culture reaches the late exponential or early stationary phase.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., saline-phosphate buffer, pH 7.0).

-

Resuspend the cells in the same buffer to a desired concentration (e.g., 1 mg wet weight/mL).

-

-

Bioconversion Reaction:

-

Add ferulic acid to the cell suspension to a final concentration of 1 mg/mL.

-

Incubate the reaction mixture at 30°C with shaking.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw aliquots from the reaction mixture.

-

Centrifuge the aliquots to pellet the cells.

-

Analyze the supernatant for ferulic acid consumption and this compound production using HPLC (see Protocol 4.4).

-

Protocol: Enzyme Assay for Catechol O-Methyltransferase (COMT)

This spectrophotometric assay is based on the O-methylation of a catechol substrate.[7]

-

Reagent Preparation:

-

Assay Buffer: 0.2 M N-Tris(hydroxymethyl)-methyl-2-aminoethane sulfonic acid (TES), pH 7.6 at 37°C.

-

Substrate Solution: 0.5 mM 3,4-dihydroxyacetophenone (DHAP) in deionized water.

-

Co-substrate Solution: 5 mM S-adenosyl-L-methionine (SAM) in deionized water (prepare fresh).

-

Cofactor Solution: 6 mM MgCl2 in deionized water.

-

Reducing Agent: 0.1 M Dithiothreitol (DTT) in deionized water.

-

Enzyme Solution: Prepare a solution of COMT (from cell-free extract or purified) in cold assay buffer.

-

Stop Solution: 0.4 M Sodium Borate, pH 10.0 at 37°C.

-

-

Assay Procedure:

-

In a microcuvette, combine 0.1 mL of DHAP solution, 0.1 mL of SAM solution, 0.1 mL of MgCl2 solution, and 0.1 mL of DTT solution.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding 0.1 mL of the enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 0.5 mL of the stop solution.

-

-

Measurement:

-

Measure the absorbance of the O-methylated product at 344 nm against a blank containing all components except SAM.

-

Protocol: HPLC Analysis of this compound and Related Phenolics

This protocol provides a general method for the separation and quantification of this compound, vanillin, and ferulic acid.[4][10]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase:

-

A gradient or isocratic mixture of methanol (B129727) (or acetonitrile) and an aqueous solution of a weak acid (e.g., 0.2% v/v acetic acid or phosphoric acid). A common isocratic condition is 40:60 methanol:water with 0.2% acid.[4]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: 254 nm or a wavelength specific to the compounds of interest (e.g., this compound ~260 nm, vanillin ~280 nm, ferulic acid ~320 nm).

-

-

Sample Preparation:

-

Centrifuge bioconversion samples to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample in the mobile phase if necessary.

-

-

Quantification:

-

Prepare standard curves for each compound of interest (this compound, vanillin, ferulic acid) using known concentrations.

-

Calculate the concentration of each compound in the samples by comparing their peak areas to the respective standard curves.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in bacteria represents a vibrant and rapidly advancing field of metabolic engineering and synthetic biology. The pathways detailed in this guide provide a foundational understanding for the rational design of microbial cell factories. While significant progress has been made in constructing and optimizing these pathways, several challenges and opportunities remain.

Future research should focus on:

-

Discovery and engineering of novel enzymes: Identifying enzymes with improved kinetic properties, substrate specificity, and stability is crucial for enhancing pathway flux and reducing byproduct formation.

-

Dynamic regulation of metabolic pathways: Implementing biosensors and regulatory circuits to dynamically control gene expression in response to metabolite concentrations can balance metabolic load and improve product yields.[6][18]

-

Host engineering: Optimizing host strains to increase precursor supply, enhance cofactor availability, and improve tolerance to toxic intermediates and products will be essential for achieving industrially relevant production levels.

-

Consolidated bioprocessing: Developing microbial systems capable of directly converting lignocellulosic biomass into this compound without the need for separate hydrolysis and fermentation steps will significantly improve the economic viability of the process.

By addressing these challenges, the scientific community can further unlock the potential of bacteria as efficient and sustainable catalysts for the production of this compound and other valuable bio-based chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Substrate Range and Genetic Analysis of Acinetobacter this compound Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s4science.at [s4science.at]

- 5. Multiplex Assay Kit for Catechol-O-Methyltransferase (COMT) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMJ365Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 6. uniprot.org [uniprot.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vanillin dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. Bioconversion of Ferulic Acid into Vanillic Acid by Means of a this compound-Negative Mutant of Pseudomonas fluorescens Strain BF13 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic Analysis of a Chromosomal Region Containing vanA and vanB, Genes Required for Conversion of Either Ferulate or this compound to Protocatechuate in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Engineering the activity and thermostability of a carboxylic acid reductase in the conversion of vanillic acid to vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Towards a high-yield bioconversion of ferulic acid to vanillin | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Development of a this compound Biosensor for the Vanillin Biosynthesis Pathway in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Microbial Metabolism of Vanillate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillate, a key lignin-derived aromatic compound, represents a significant carbon source for various microorganisms and is a central intermediate in the biodegradation of more complex phenylpropanoids. The microbial catabolism of this compound is a critical process in the global carbon cycle and holds considerable potential for biotechnological applications, including bioremediation and the production of value-added chemicals. This guide provides a comprehensive technical overview of the core metabolic pathways, enzymatic machinery, and regulatory networks governing this compound metabolism in diverse microbial genera. It further details experimental protocols for the study of these processes and presents key quantitative data to facilitate comparative analysis and future research endeavors.

Core Metabolic Pathway: this compound to Protocatechuate

The primary route for aerobic microbial metabolism of this compound involves its conversion to protocatechuate, a central aromatic intermediate that is further channeled into the β-ketoadipate pathway for entry into central carbon metabolism.[1][2] This initial conversion is predominantly catalyzed by the enzyme this compound O-demethylase.

The this compound O-Demethylase (VanOD) System

This compound O-demethylase is a two-component monooxygenase system encoded by the vanA and vanB genes.[1][2]

-

VanA (Oxygenase Component): This Rieske-type non-heme iron oxygenase is responsible for the catalytic demethylation of this compound. It binds the this compound substrate and, with the aid of electrons transferred from VanB, facilitates the cleavage of the O-methyl bond.[1]

-

VanB (Reductase Component): This component is an NADH-dependent reductase that contains FAD and a [2Fe-2S] iron-sulfur cluster.[1] It transfers electrons from NADH to the VanA subunit, a prerequisite for the oxygenase activity.

The overall reaction catalyzed by the VanAB system is as follows: this compound + O₂ + NADH + H⁺ → Protocatechuate + Formaldehyde (B43269) + NAD⁺ + H₂O[3]

This metabolic pathway has been well-characterized in a variety of bacteria, including species of Pseudomonas, Acinetobacter, Corynebacterium, Rhodococcus, and Comamonas.[1][2][4][5]

Regulation of this compound Metabolism

The genes encoding the this compound catabolic pathway are tightly regulated to ensure efficient utilization of this compound as a carbon source. In many bacteria, including Corynebacterium glutamicum and Acinetobacter baumannii, the vanA and vanB genes are part of an operon, often designated as the vanABK operon.[4]

-

VanK: This gene, often found within the operon, encodes a transporter protein responsible for the uptake of this compound into the cell.[6]

-

VanR: The expression of the vanABK operon is typically controlled by a transcriptional repressor, VanR. In the absence of this compound, VanR binds to the promoter region of the operon, preventing transcription. When this compound is present, it acts as an inducer, binding to VanR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the catabolic genes.

Quantitative Data on this compound Metabolism

The efficiency of this compound metabolism varies among different microbial species and is influenced by factors such as enzyme kinetics and substrate uptake rates. The following tables summarize key quantitative data from various studies.

| Microorganism | Enzyme | Substrate | Km (µM) | Vmax (nmol·mg⁻¹·h⁻¹) | Reference |

| Moorella thermoacetica | This compound O-demethylase | This compound | 85 | 900 | [7] |

| Moorella thermoacetica | This compound O-demethylase | Dicamba | 9000 | 276 | [7] |

| Microorganism | Growth Substrate | Specific Growth Rate (h⁻¹) | This compound Consumption Rate | Reference |

| Rhodococcus jostii RHA1 | 1 mM this compound | 0.041 (absorbance units) | Not specified | [2] |

| Rhodococcus jostii RHA1 | 1 mM Vanillin | 0.035 (absorbance units) | Not specified | [2] |

| Pseudomonas putida KT2440 (Engineered) | This compound | Not specified | ~5x faster than wild-type in the first 8 hours | [8] |

Experimental Protocols

This compound O-Demethylase Activity Assay

This protocol describes a method for determining the in vitro activity of this compound O-demethylase in cell-free extracts.

Materials:

-

Cell-free extract containing this compound O-demethylase

-

50 mM 2-(N-morpholino)ethanesulfonate (MES) buffer, pH 6.6

-

1 mM this compound solution

-

10 mM NADH solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of 50 mM MES buffer (pH 6.6)

-

100 µL of 1 mM this compound solution

-

50 µL of cell-free extract

-

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for Moorella thermoacetica) for 5 minutes to pre-warm.[7]

-

Initiate the reaction by adding 50 µL of 10 mM NADH solution.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Whole-Cell Biotransformation of this compound

This protocol outlines a general procedure for assessing the ability of a microbial strain to transform this compound.

Materials:

-

Microbial culture grown to mid-log phase

-

Minimal medium supplemented with a known concentration of this compound (e.g., 5 mM)

-

Incubator shaker

-

HPLC system for analysis

Procedure:

-

Inoculate the microbial strain into a minimal medium containing a non-inducing carbon source and grow to mid-log phase.

-

Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate-buffered saline) to remove residual medium components.

-

Resuspend the cells in a fresh minimal medium containing a defined concentration of this compound as the sole carbon source.

-

Incubate the culture under appropriate conditions (e.g., 30°C with shaking).

-

At regular time intervals, withdraw aliquots of the culture.

-

Centrifuge the aliquots to pellet the cells and collect the supernatant.

-

Analyze the supernatant for the concentrations of this compound and its metabolites (e.g., protocatechuate) using HPLC.

HPLC Analysis of this compound and Protocatechuate

This protocol provides a method for the quantification of this compound and protocatechuate in culture supernatants.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase: A mixture of an aqueous solution with 0.1% formic acid (solvent A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (solvent B)

-

This compound and protocatechuate standards of known concentrations

Procedure:

-

Prepare a standard curve by injecting known concentrations of this compound and protocatechuate standards into the HPLC system.

-

Filter the culture supernatants through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject a defined volume of the filtered supernatant onto the C18 column.

-

Elute the compounds using a gradient of the mobile phase. A typical gradient might start with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute the more hydrophobic compounds.

-

Detect the compounds by monitoring the absorbance at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Identify and quantify this compound and protocatechuate in the samples by comparing their retention times and peak areas to those of the standards.[9][10]

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Vanillin Catabolism in Rhodococcus jostii RHA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional coupling between this compound-O-demethylase and formaldehyde detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound metabolism in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of Isothis compound, this compound, and Veratrate by Comamonas testosteroni Strain BR6020 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Characterization of a Three-Component this compound O-Demethylase from Moorella thermoacetica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolution and engineering of pathways for aromatic O-demethylation in Pseudomonas putida KT2440 | ORNL [ornl.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Vanillate: A Pivotal Intermediate in the Synthesis of Vanillin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the primary component of the natural vanilla flavor, is one of the most widely used flavoring agents in the food, pharmaceutical, and cosmetic industries. While natural extraction from vanilla pods is economically challenging, various synthetic routes have been developed to meet the global demand. A key intermediate in several of these synthetic pathways, particularly in biotechnological processes, is vanillate (vanillic acid). This technical guide provides a comprehensive overview of the role of this compound as an intermediate in vanillin synthesis, detailing the metabolic pathways, experimental protocols, and quantitative data associated with its conversion.

Vanillin Synthesis Pathways Involving this compound

This compound serves as a crucial intermediate in both chemical and biological synthesis routes of vanillin from various precursors, including lignin (B12514952), ferulic acid, eugenol, and guaiacol (B22219). Biotechnological routes, employing microorganisms or their enzymes, are of particular interest due to their potential for producing "natural" vanillin from renewable resources.

From Ferulic Acid

The biotransformation of ferulic acid, a compound abundant in plant cell walls, is a well-studied pathway for vanillin production. This process can occur through different metabolic routes, with this compound often being a key intermediate. A common strategy involves a two-step bioconversion. In the first step, a microorganism such as Aspergillus niger converts ferulic acid to vanillic acid. Subsequently, a different microorganism, like Pycnoporus cinnabarinus, reduces vanillic acid to vanillin.[1]

From Lignin

Lignin, a complex polymer found in wood, is an abundant and renewable feedstock for vanillin production.[2] Oxidative depolymerization of lignin can yield a mixture of aromatic compounds, including vanillin and vanillic acid.[2] Vanillic acid can be a significant by-product in these processes, and its subsequent conversion to vanillin is a strategy to improve the overall yield.

From Eugenol and Isoeugenol (B1672232)

Eugenol, the main component of clove oil, can be isomerized to isoeugenol, which is then oxidized to vanillin.[3][4] In some biotransformation pathways, vanillic acid can be formed as a side product through the over-oxidation of vanillin.[4]

De Novo Biosynthesis from Glucose

Metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce vanillin from simple sugars like glucose.[5] In some of these engineered pathways, the synthesis proceeds through the shikimate pathway to produce protocatechuic acid, which is then converted to vanillic acid before its final reduction to vanillin.[5]

Quantitative Data on Vanillin Synthesis via this compound

The efficiency of vanillin synthesis is highly dependent on the chosen precursor, the catalytic system (chemical or biological), and the reaction conditions. The following tables summarize key quantitative data from various studies.

| Precursor | Intermediate | Product | Catalyst/Microorganism | Molar Yield (%) | Concentration (g/L) | Reference |

| Ferulic Acid | Vanillic Acid | Vanillin | Aspergillus niger & Pycnoporus cinnabarinus | 22% (from Vanillic Acid) | 0.237 | [1] |

| Ferulic Acid | Vanillic Acid | - | Aspergillus niger | 88% | 0.920 | [1] |

| Vanillic Acid | - | Vanillin | Nocardia sp. (purified enzyme) | Quantitative | - | [6] |

| Lignin | - | Vanillin | Alkaline Aerobic Oxidation (CuSO₄) | 9.25% (w/w) | - | [2] |

| Isoeugenol | - | Vanillin | Crude enzyme from soybean | 13.3% | 2.46 | [7] |

| Eugenol | - | Vanillin | Oxidation with nitrobenzene | 16% | - | [3] |

| L-Tyrosine | Ferulic Acid | Vanillin | Recombinant E. coli | - | 0.0972 | [8] |

| Glucose | Vanillic Acid | Vanillin | Recombinant E. coli | - | 0.0193 | [5][8] |

Table 1: Molar Yields and Product Concentrations in Vanillin Synthesis.

| Precursor | Reaction Conditions | Key Findings | Reference |

| Kraft Lignin | 30 g/L lignin, 2 M NaOH, CuSO₄, 5 bar O₂, 110 °C, 67 min | Optimal conditions for vanillin yield of 9.25% (w/w). | [2] |

| Vanillic Acid | Growing cells of Nocardia sp. | Vanillic acid consumed within 48h, yielding 69% guaiacol and 11% vanillyl alcohol, with only traces of vanillin. | [6] |

| Vanillic Acid | Purified carboxylic acid reductase from Nocardia sp., ATP, NADPH | Quantitative reduction of vanillic acid to vanillin. | [6] |

| Ferulic Acid | Aspergillus niger | Production of 920 mg/L vanillic acid with a molar yield of 88%. | [1] |

| Vanillic Acid | Pycnoporus cinnabarinus | Production of 237 mg/L vanillin with a molar yield of 22%. | [1] |

Table 2: Reaction Conditions and Key Findings for Vanillin Synthesis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical and biological pathways in vanillin synthesis where this compound acts as an intermediate.

Experimental Protocols

Protocol 1: Two-Step Bioconversion of Ferulic Acid to Vanillin

This protocol is based on the method described by Lesage-Meessen et al. (1996).[1]

Step 1: Conversion of Ferulic Acid to Vanillic Acid using Aspergillus niger

-

Medium Preparation: Prepare a suitable culture medium for Aspergillus niger. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and mineral salts. Sterilize the medium by autoclaving.

-

Inoculation: Inoculate the sterile medium with a spore suspension or mycelial fragments of Aspergillus niger.

-

Incubation: Incubate the culture at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 48-72 hours) to allow for fungal growth.

-

Substrate Addition: After the initial growth phase, add a sterile solution of ferulic acid to the culture to a final concentration of, for example, 1 g/L.

-

Biotransformation: Continue the incubation under the same conditions. Monitor the conversion of ferulic acid to vanillic acid over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Harvesting: Once the maximum conversion to vanillic acid is achieved, harvest the culture medium. The vanillic acid-rich medium can be used directly in the next step or after filtration to remove the fungal biomass.

Step 2: Conversion of Vanillic Acid to Vanillin using Pycnoporus cinnabarinus

-

Medium Preparation and Inoculation: Prepare a suitable culture medium for Pycnoporus cinnabarinus and inoculate it with the fungus.

-

Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, with agitation) to establish a healthy mycelial culture.

-

Substrate Addition: Add the vanillic acid-containing medium from Step 1 to the P. cinnabarinus culture.

-

Biotransformation: Continue the incubation and monitor the reduction of vanillic acid to vanillin by HPLC.

-

Extraction and Purification: Once the vanillin concentration reaches its peak, harvest the culture. Extract the vanillin from the medium using a suitable organic solvent (e.g., ethyl acetate). The crude extract can be further purified by techniques such as crystallization or chromatography.

Protocol 2: Enzymatic Reduction of Vanillic Acid to Vanillin

This protocol is based on the use of a purified carboxylic acid reductase from Nocardia sp. as described by Li and Rosazza (2000).[6]

-

Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), prepare a reaction mixture containing:

-

Vanillic acid (substrate)

-

ATP (cofactor for enzyme activation)

-

NADPH (reducing equivalent)

-

Purified carboxylic acid reductase

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle shaking.

-

Reaction Monitoring: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm. The formation of vanillin can be monitored by HPLC.

-

Reaction Termination and Product Isolation: Once the reaction is complete (indicated by the cessation of NADPH consumption), terminate the reaction. The vanillin product can be isolated from the reaction mixture using solid-phase extraction followed by elution with an organic solvent.

Conclusion

This compound is a central intermediate in various synthetic routes to vanillin, particularly in sustainable and biotechnological approaches. The ability to efficiently convert precursors like ferulic acid and lignin to vanillic acid, and subsequently reduce it to vanillin, opens up avenues for the large-scale production of "natural" vanillin. The quantitative data and experimental protocols presented in this guide offer valuable insights for researchers and professionals working on the optimization and development of novel vanillin synthesis strategies. Further research focusing on improving the yields of the vanillic acid to vanillin conversion step, especially in whole-cell biotransformation systems, will be crucial for the economic viability of these green production methods.

References

- 1. A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. proceedings.ums.ac.id [proceedings.ums.ac.id]

- 5. Mimicking a natural pathway for de novo biosynthesis: natural vanillin production from accessible carbon sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioconversion of isoeugenol into vanillin by crude enzyme extracted from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Enzymatic Conversion of Ferulic Acid to Vanillate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and methodologies for the enzymatic conversion of ferulic acid to vanillate (vanillic acid), a key platform chemical for the synthesis of pharmaceuticals, flavors, and fragrances. This document provides a comprehensive overview of the microbial pathways, key enzymes, quantitative data from various studies, and detailed experimental protocols to facilitate research and development in this field.

Introduction

The biotransformation of ferulic acid, an abundant phenylpropanoid derived from lignocellulosic biomass, into higher-value aromatic compounds like this compound, represents a sustainable and environmentally benign alternative to traditional chemical synthesis. This compound serves as a versatile precursor for the production of vanillin (B372448), polymers, and various active pharmaceutical ingredients. This guide focuses on the enzymatic pathways and experimental procedures for achieving this conversion efficiently.

Microbial Pathways for Ferulic Acid Conversion to this compound

Several microorganisms, including bacteria and fungi, have been identified and engineered to convert ferulic acid to this compound. The primary metabolic routes involve a CoA-dependent pathway.

CoA-Dependent Pathway

The most well-characterized pathway for the conversion of ferulic acid to this compound proceeds through a series of enzymatic reactions involving coenzyme A (CoA). This pathway is prominently found in bacteria such as Pseudomonas fluorescens, Streptomyces species, and Rhodococcus jostii.[1][2][3][4][5][6] The key steps are:

-

Activation of Ferulic Acid: Ferulic acid is activated to its corresponding CoA thioester, feruloyl-CoA, by the enzyme feruloyl-CoA synthetase (FCS) . This step requires ATP and Mg²⁺.[1][7]

-

Hydration and Cleavage: The C=C double bond in the side chain of feruloyl-CoA is hydrated and then cleaved by enoyl-CoA hydratase/aldolase (ECH) , yielding vanillin and acetyl-CoA.[2][4]

-

Oxidation to this compound: Vanillin is subsequently oxidized to vanillic acid (this compound) by vanillin dehydrogenase (VDH) , an NAD⁺-dependent enzyme.[1][8]

Fungal Pathway in Aspergillus niger

The filamentous fungus Aspergillus niger also metabolizes ferulic acid to vanillic acid.[9][10] While it utilizes a CoA-dependent β-oxidation pathway, a key distinction is that ferulic acid is not typically converted to vanillin as a free intermediate. Instead, the propenoic side chain is degraded to yield vanillic acid directly.[9][10][11] In some cases, a two-step process has been developed where A. niger first converts ferulic acid to vanillic acid, which is then harvested and subsequently reduced to vanillin by another fungus like Pycnoporus cinnabarinus.[12]

Quantitative Data on Conversion

The efficiency of converting ferulic acid to this compound varies depending on the microorganism, culture conditions, and whether wild-type or engineered strains are used. The following tables summarize key quantitative data from various studies.

| Microorganism | Strain | System | Initial Ferulic Acid (mM) | Product | Molar Conversion (%) | Reference |

| Pseudomonas fluorescens | AN103 | Washed cells | 1 | Vanillin & Vanillic Acid | 32% (total) | [13] |

| Streptomyces sp. | V-1 | Recombinant E. coli | 5.3 | Vanillin | 94.3 | [2][4] |

| Streptomyces sp. | V-1 | Recombinant E. coli | 8.1 | Vanillin | 34.6 | [2][4] |

| Streptomyces sp. | V-1 | Recombinant E. coli | 10.8 | Vanillin | 12.0 | [2][4] |

| Aspergillus niger | - | Fungal culture | - | Vanillic Acid | 88 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ferulic acid to this compound conversion.

Microbial Fermentation

This protocol describes a general procedure for the microbial conversion of ferulic acid.

Materials:

-

Microorganism of choice (e.g., Pseudomonas fluorescens, Aspergillus niger)

-

Growth medium (specific to the microorganism)

-

Ferulic acid stock solution (sterilized)

-

Shaking incubator

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Medium Preparation: Prepare the appropriate growth medium for the selected microorganism. For example, M9 minimal medium for P. fluorescens. Sterilize by autoclaving.

-

Inoculum Preparation: Grow a seed culture of the microorganism in the growth medium overnight at the optimal temperature (e.g., 30°C for P. fluorescens).

-

Fermentation Setup: Inoculate the fresh sterile medium with the seed culture to a starting OD₆₀₀ of approximately 0.1.

-

Induction: Add ferulic acid to the desired final concentration (e.g., 1-10 mM).

-

Incubation: Incubate the culture in a shaking incubator at the optimal temperature and agitation speed.

-

Sampling: Aseptically withdraw samples at regular time intervals (e.g., every 4-8 hours) to monitor cell growth (OD₆₀₀) and metabolite concentrations.

-

Sample Processing: Centrifuge the collected samples to pellet the cells. The supernatant can be used directly for HPLC analysis or stored at -20°C.

Enzyme Assays

4.2.1. Feruloyl-CoA Synthetase (FCS) Assay [14][15]

This spectrophotometric assay measures the formation of feruloyl-CoA.

Materials:

-

Cell-free extract containing FCS

-

100 mM Potassium phosphate (B84403) buffer (pH 7.0)

-

2.5 mM MgCl₂

-

0.7 mM Ferulic acid

-

2 mM ATP

-

0.4 mM Coenzyme A (CoA)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture (1 ml) containing potassium phosphate buffer, MgCl₂, ferulic acid, CoA, and the cell-free extract.

-

Initiate the reaction by adding ATP.

-

Immediately measure the increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA (extinction coefficient ε ≈ 19,000 M⁻¹cm⁻¹).[15]

-

Calculate the specific activity in U/mg of protein (1 U = 1 µmol of product formed per minute).

4.2.2. Vanillin Dehydrogenase (VDH) Assay [16]

This assay measures the NAD⁺-dependent oxidation of vanillin.

Materials:

-

Cell-free extract containing VDH

-

100 mM Potassium phosphate buffer (pH 7.0)

-

1 mM Vanillin

-

0.5 mM NAD⁺

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture (1 ml) containing potassium phosphate buffer, vanillin, NAD⁺, and the cell-free extract.

-

Monitor the increase in absorbance at 340 nm, which is due to the formation of NADH (extinction coefficient ε = 6,220 M⁻¹cm⁻¹).

-

Calculate the specific activity in U/mg of protein.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the separation and quantification of ferulic acid and its metabolites.

Typical HPLC Conditions: [17][18][19]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid or 0.05% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common gradient is from 20% to 100% organic solvent.

-

Flow Rate: 0.8 - 1.0 ml/min.

-

Detection: UV detector at a wavelength of 290 nm.

-

Quantification: Calibrate with external standards of ferulic acid and vanillic acid of known concentrations.

Conclusion

The enzymatic conversion of ferulic acid to this compound is a promising biotechnological process with significant potential for the sustainable production of valuable chemicals. Understanding the underlying metabolic pathways, optimizing fermentation conditions, and employing robust analytical methods are crucial for maximizing conversion yields. This guide provides a foundational framework for researchers and professionals to advance the development and implementation of this biotransformation technology.

References

- 1. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin | PLOS One [journals.plos.org]

- 3. Metabolism of cinnamic, p-coumaric, and ferulic acids by Streptomyces setonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vanillin dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Evolutionary adaptation of Aspergillus niger for increased ferulic acid tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microbiologyresearch.org [microbiologyresearch.org]

- 14. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional characterization of a vanillin dehydrogenase in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cub.ynu.edu.cn [cub.ynu.edu.cn]

- 18. Simultaneous Determination of Vanillic Acid,Ferulic Acid and Cinnamic Acid in Picrohiza Scrophulariiflora Pennell by HPLC | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Microbial Degradation of Vanillate to Protocatechuate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biochemical conversion of vanillate to protocatechuate, a critical step in the microbial degradation of lignin (B12514952) and a key reaction in metabolic engineering for the production of value-added chemicals.

Introduction

This compound (4-hydroxy-3-methoxybenzoic acid) is a significant aromatic compound derived from the depolymerization of lignin, the second most abundant terrestrial polymer. Its catabolism is a central process in the global carbon cycle, funnelling complex aromatic structures into central metabolism. The primary product of this degradation, protocatechuate (3,4-dihydroxybenzoic acid), is a key metabolic intermediate that can be further processed by microorganisms through various ring-cleavage pathways.[1][2][3] Understanding and harnessing the enzymatic machinery responsible for the conversion of this compound to protocatechuate is paramount for applications in bioremediation, lignin valorization, and the biosynthesis of specialty chemicals and pharmaceuticals.

This guide details the core enzymatic pathway, presents key quantitative data from various microbial systems, outlines relevant experimental protocols, and provides visual diagrams of the biochemical and experimental processes.

The Core Biochemical Pathway: O-Demethylation

The conversion of this compound to protocatechuate is an O-demethylation reaction catalyzed by the enzyme This compound monooxygenase , also known as this compound O-demethylase (EC 1.14.13.82).[4][5] This enzyme belongs to the family of oxidoreductases and specifically acts on paired donors with the incorporation of molecular oxygen.[5]

The overall reaction is as follows:

This compound + O₂ + NADH + H⁺ → Protocatechuate + NAD⁺ + H₂O + Formaldehyde (B43269) [5]

This reaction is a crucial step in funneling lignin-derived monomers into central metabolic pathways.[6] The formaldehyde produced is toxic and is typically detoxified by cellular mechanisms, such as a glutathione-dependent formaldehyde dehydrogenase.[6]

Enzymology of this compound Monooxygenase

This compound monooxygenase systems vary across different microorganisms but are most commonly characterized as multi-component enzymes.

-

Two-Component Systems (Rieske-type): Prevalent in many aerobic bacteria, including Pseudomonas, Acinetobacter, and Rhodococcus species, this system is encoded by the vanA and vanB genes.[6][7][8]

-

VanA: The terminal oxygenase component, which contains a Rieske-type [2Fe-2S] cluster and a mononuclear iron center. This subunit binds the this compound substrate and molecular oxygen.[7]

-

VanB: The reductase component, which transfers electrons from NADH to the VanA subunit. It typically contains FMN, NADPH, and [2Fe-2S] cluster binding domains.[6][7]

-

-

Three-Component Systems: Characterized in the anaerobic acetogen Moorella thermoacetica, this system involves three proteins: MtvA, MtvB, and MtvC.[9]

-

MtvB: Catalyzes the transfer of the methyl group from this compound to the cobalt center of the corrinoid protein, MtvC.[9]

-

MtvC: A corrinoid protein that acts as the methyl carrier.[9]

-

MtvA: A methyltransferase that catalyzes the final transfer of the methyl group from MtvC to tetrahydrofolate, forming methyltetrahydrofolate.[9]

-

// Nodes for substrates and products this compound [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Protocatechuate [label="Protocatechuate", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];

// Nodes for cofactors NADH [label="NADH + H⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; NAD [label="NAD⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; O2 [label="O₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; H2O_F [label="H₂O + Formaldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"];

// Central process node for the enzyme Enzyme [label="this compound O-Demethylase\n(VanA/VanB)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"];

// Edges this compound -> Enzyme [color="#5F6368"]; Enzyme -> Protocatechuate [color="#5F6368"]; NADH -> Enzyme [label="e⁻ transfer", color="#5F6368"]; O2 -> Enzyme [color="#5F6368"]; Enzyme -> NAD [color="#5F6368"]; Enzyme -> H2O_F [color="#5F6368"]; } dot Caption: Biochemical conversion of this compound to protocatechuate.

Quantitative Data Summary

The efficiency of this compound degradation varies depending on the microbial source and the specific enzyme system. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Enzyme Kinetic Parameters

| Microbial Source | Enzyme System | Substrate | Kₘ (μM) | Vₘₐₓ (nmol mg⁻¹ h⁻¹) | Reference |

| Moorella thermoacetica | Three-component O-demethylase | This compound | 85 | 900 | [9] |

Table 2: Whole-Cell Bioconversion and Yields

| Organism / System | Conditions | Parameter | Value | Reference |

| Acinetobacter sp. (wild-type) | Whole cells, 3 mM this compound | Rate of this compound removal | 2 mM/h/mg (dry weight) | [10] |

| Engineered Pseudomonas putida KT2440 | Overexpression of vanAB from Acinetobacter sp. | Protocatechuate yield from this compound | 51.3% ± 0.62% | [11] |

| Engineered Pseudomonas sp. NGC7 | ΔvanA4B4 mutant with upstream pathway | This compound production from lignin stream | 91 mol% | [12] |

Experimental Protocols

This section provides generalized methodologies for assessing the degradation of this compound to protocatechuate, based on protocols described in the scientific literature.

In Vitro this compound O-Demethylase Activity Assay

This protocol is adapted from the characterization of the Moorella thermoacetica enzyme system and is suitable for purified enzyme components under anaerobic conditions.[9]

1. Preparation of Reaction Mixture:

-

In an anaerobic chamber, prepare a 400 µL reaction mixture in a suitable buffer (e.g., 50 mM MES buffer, pH 6.6).

-

Add cofactors and substrates to the following final concentrations:

-

This compound: 1 mM

-

ATP: 2 mM

-

Tetrahydrofolate: 3 mM

-

MgCl₂: 5 mM

-

Reducing agent (e.g., Titanium (III) citrate): 4 mM

-

-

Add the purified enzyme components (e.g., MtvA, MtvB, MtvC).

2. Incubation:

-

Initiate the reaction by adding the enzyme components or the substrate.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for M. thermoacetica) for a defined period (e.g., 1 hour).[9]

3. Reaction Quenching:

-

Stop the reaction by adding 0.2 M perchloric acid.

-

Centrifuge the sample at 10,000 x g for 2 minutes to precipitate proteins.

4. Analysis:

-

Analyze the supernatant for the disappearance of this compound and the appearance of protocatechuate.

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol (B129727) and acidified water) to separate and quantify this compound and protocatechuate.

-

Thin-Layer Chromatography (TLC): Spot the sample on a silica (B1680970) plate and develop with an appropriate solvent system to separate substrate and product. Visualize spots under UV light.

-

Whole-Cell Bioconversion Assay

This protocol is based on studies with Acinetobacter and is used to measure this compound degradation by intact cells.[10]

1. Cell Culture and Induction:

-

Grow the microbial strain in a suitable medium (e.g., minimal medium with 10 mM succinate) to mid-log phase.

-

Induce the expression of this compound degradation genes by adding this compound (e.g., 3 mM) to the culture.

-

Continue incubation for several hours (e.g., 6 hours) to allow for enzyme expression.

2. Cell Preparation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a sterile buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0) to remove residual medium and inducer.

-

Resuspend the cells in the same buffer to a specific optical density (e.g., A₆₀₀ of 1.0).

3. Bioconversion Reaction:

-

Add a known concentration of this compound (e.g., 3 mM) to the cell suspension.

-

Incubate at the optimal growth temperature with shaking.

-

Collect samples at regular time intervals (e.g., every 30 minutes for 3 hours).

4. Sample Processing and Analysis:

-

Immediately centrifuge the collected samples to pellet the cells.

-

Filter the supernatant to remove any remaining cells.

-

Analyze the supernatant using HPLC to quantify the concentration of remaining this compound and produced protocatechuate.

// Nodes for the workflow Start [label="Start: Induce Cell Culture\nwith this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Harvest [label="Harvest and Wash Cells", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; Resuspend [label="Resuspend Cells in Buffer", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; Reaction [label="Initiate Bioconversion:\nAdd this compound Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; Sampling [label="Collect Samples\nOver Time", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Process [label="Centrifuge and Filter\nSupernatant", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Analysis [label="Analyze via HPLC", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; End [label="End: Quantify this compound\nand Protocatechuate", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"];

// Edges Start -> Harvest [color="#5F6368"]; Harvest -> Resuspend [color="#5F6368"]; Resuspend -> Reaction [color="#5F6368"]; Reaction -> Sampling [color="#5F6368"]; Sampling -> Process [color="#5F6368"]; Process -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; } dot Caption: Workflow for a whole-cell this compound degradation assay.

Conclusion

The enzymatic degradation of this compound to protocatechuate represents a cornerstone of aromatic compound metabolism in diverse microorganisms. The most common pathway involves a two-component Rieske-type this compound monooxygenase (VanA/VanB) that efficiently demethylates this compound in an oxygen- and NADH-dependent manner. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to investigate and manipulate this pathway. A thorough understanding of this conversion is essential for advancing the fields of metabolic engineering and lignin valorization, paving the way for sustainable production of chemicals from renewable biomass.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulatory system of the protocatechuate 4,5-cleavage pathway genes essential for lignin downstream catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound monooxygenase - Wikipedia [en.wikipedia.org]

- 6. Vanillat-Monooxygenase – Wikipedia [de.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Characterization of a Three-Component this compound O-Demethylase from Moorella thermoacetica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate Range and Genetic Analysis of Acinetobacter this compound Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Engineering a this compound-producing strain of Pseudomonas sp. NGC7 corresponding to aromatic compounds derived from the continuous catalytic alkaline oxidation of sulfite lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Natural Sources of Vanillate in the Environmental Milieu

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanillate (vanillic acid), a phenolic compound, is a key intermediate in the global carbon cycle and a molecule of significant interest for its bioactive properties. Its presence in the environment is primarily a consequence of the degradation of lignin (B12514952), the second most abundant terrestrial biopolymer. This technical guide provides an in-depth exploration of the natural origins of this compound, presenting quantitative data on its prevalence in various environmental compartments, detailed experimental protocols for its analysis, and visualizations of the core biochemical pathways involved in its turnover. Understanding the natural lifecycle of this compound is crucial for its potential applications in bioremediation, as a biochemical marker, and as a precursor for the synthesis of valuable compounds.

Principal Natural Sources of this compound

The primary wellspring of this compound in the environment is the decomposition of lignin, a complex polymer integral to the structure of vascular plants. Lignin is rich in phenylpropanoid units, which, upon microbial or fungal degradation, release a variety of aromatic compounds, including this compound.

1.1. Lignin Degradation in Terrestrial Ecosystems:

Soils, particularly forest soils rich in decaying plant matter, are significant reservoirs of this compound. The breakdown of lignin is orchestrated by a diverse community of microorganisms, predominantly fungi (e.g., Basidiomycetes and Ascomycetes) and bacteria. These organisms secrete extracellular enzymes that depolymerize lignin, leading to the release of smaller phenolic compounds, with this compound being a prominent intermediate.

1.2. Plant Biosynthesis and Metabolism:

While primarily a degradation product, vanillic acid is also found in various plants where it can be an intermediate in the biosynthesis and metabolism of other phenolic compounds. For instance, it is present in the roots and leaves of certain plant species and can be an oxidation product of vanillin, a key flavor component in vanilla beans (Vanilla planifolia).[1]

Quantitative Data on this compound in the Environment

The concentration of this compound in the environment is highly variable, contingent on factors such as soil type, vegetation, microbial activity, and season. The following tables summarize quantitative data from various studies.

Table 1: Vanillic Acid Concentration in Soil

| Soil Type/Location | Vegetation Cover | Vanillic Acid Concentration (µg/g dry weight) | Reference |

| Pine Forest Soil | Pine | 0.15 - 0.25 | [2][3] |

| Pine-Broadleaf Mixed Forest Soil | Pine and Broadleaf Trees | 0.10 - 0.20 | [2][3] |

| Monsoon Evergreen Broadleaf Forest Soil | Broadleaf Trees | 0.05 - 0.15 | [2][3] |

| Soil under Norway Spruce | Picea abies | Not detected (water extract), Present (alkaline extract) | [4][5] |

| Soil under Larch | Larix decidua | Not detected (water extract), Present (alkaline extract) | [4][5] |

| Soil under Rowan | Sorbus aucuparia | Not detected (water extract), Present (alkaline extract) | [4][5] |

| Soil under Willow | Salix spp. | Not detected (water extract), Present (alkaline extract) | [4][5] |

Table 2: Vanillic Acid Concentration in Plant Tissues

| Plant Species | Tissue | Vanillic Acid Concentration | Reference |

| Paronychia argentea | Dry Extract | 0.1% | |

| Grape (Vitis vinifera) | Leaves (control) | ~2 µg/g fresh weight | [6] |

| Grape (Vitis vinifera) | Roots (control) | ~1 µg/g fresh weight | [6] |

| Grape (Vitis vinifera) | Leaves (50mM NaCl stress) | ~4-6 µg/g fresh weight | [6] |

| Grape (Vitis vinifera) | Roots (50mM NaCl stress) | ~2-3 µg/g fresh weight | [6] |

Table 3: Phenolic Compounds in Freshwater

| Water Body | Compound Class | Concentration Range (µg/L) | Reference |

| Doce River, Brazil | Phenolic Compounds | 0.13 - 24.16 | [4] |

| River Water (general) | Phenolic Compounds | ng/mL range | [7] |

Note: Data for specific vanillic acid concentrations in freshwater is limited; the table reflects general phenolic compound levels.

Experimental Protocols

Accurate quantification of this compound from environmental matrices requires robust extraction and analytical procedures. Below are detailed methodologies for soil and water samples.

3.1. Extraction of Vanillic Acid from Soil

This protocol outlines a common procedure for the extraction of phenolic acids, including vanillic acid, from soil samples.

3.1.1. Materials and Reagents:

-

Air-dried and sieved (<2 mm) soil sample

-

Methanol (B129727) (HPLC grade)

-

1 M Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl) for acidification

-

Ethyl acetate (B1210297) (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

pH meter

-

Solid Phase Extraction (SPE) cartridges (C18)

3.1.2. Extraction Procedure:

-

Sample Preparation: Weigh 10 g of air-dried, sieved soil into a 50 mL centrifuge tube.

-

Extraction of Free Phenolic Acids:

-

Add 20 mL of methanol to the soil sample.

-

Shake for 24 hours at room temperature.

-

Centrifuge at 5000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction twice more and combine the supernatants.

-

Evaporate the methanol under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a known volume of methanol for HPLC analysis.

-

-

Extraction of Bound Phenolic Acids (Alkaline Hydrolysis):

-

To the soil residue from the previous step, add 20 mL of 1 M NaOH.

-

Shake for 24 hours at room temperature in the dark.

-

Centrifuge and collect the supernatant.

-

Acidify the supernatant to pH 2 with HCl.

-

Partition the acidified extract three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to dryness and redissolve the residue in a known volume of methanol for HPLC analysis.

-

3.2. Quantification of Vanillic Acid by High-Performance Liquid Chromatography (HPLC)

3.2.1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 254 nm or 280 nm.

-

Column Temperature: 25-30 °C.

3.2.2. Calibration:

Prepare a series of standard solutions of vanillic acid of known concentrations in methanol. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The concentration of vanillic acid in the sample extracts can then be determined from this calibration curve.

Signaling Pathways and Experimental Workflows

4.1. Lignin Degradation to this compound

The microbial degradation of lignin is a complex process involving multiple enzymatic steps. A simplified pathway illustrating the generation of this compound from a lignin polymer is shown below.

4.2. Microbial Catabolism of this compound

Once formed, this compound can be further metabolized by microorganisms through various pathways. Two common pathways are the demethylation to protocatechuate and the decarboxylation to guaiacol.

4.3. Experimental Workflow for this compound Analysis from Soil

The following diagram illustrates the logical flow of the experimental protocol for determining this compound concentration in soil samples.

Conclusion

This compound is a naturally occurring phenolic acid primarily derived from the widespread environmental process of lignin degradation. Its concentration in soil and plant tissues is influenced by a multitude of biotic and abiotic factors. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, which is essential for studies in soil chemistry, microbial ecology, and natural product chemistry. Further research is warranted to better quantify this compound levels in aquatic ecosystems and to explore the full spectrum of its biological activities and potential applications.

References

- 1. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. – Oriental Journal of Chemistry [orientjchem.org]

- 4. Phenolic compounds in surface water: methodology and occurrence in Doce River, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.fit.edu [research.fit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanillate Toxicity in Microbial Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vanillate toxicity in various microbial cultures. This compound, a phenolic compound derived from the degradation of lignin, is of significant interest in biotechnology and drug development due to its potential as a platform chemical and its inherent antimicrobial properties. Understanding its toxic effects on microorganisms is crucial for optimizing bioprocesses and for its potential application as an antimicrobial agent. This guide summarizes quantitative toxicity data, details experimental protocols for assessing toxicity, and visualizes the key cellular pathways affected by this compound exposure.

Quantitative Toxicity Data

The inhibitory effects of this compound and its precursor, vanillin (B372448), have been quantified across a range of microbial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50) values reported in the literature. These values provide a comparative measure of the potency of these compounds against different microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Vanillin against various microorganisms

| Microorganism | Strain | MIC (mM) | Reference |

| Escherichia coli | - | 15 | [1] |

| Lactobacillus plantarum | - | 75 | [1] |

| Listeria innocua | - | 35 | [1] |

| Saccharomyces cerevisiae | - | 21 | [2] |

| Zygosaccharomyces bailii | - | 20 | [2] |

| Zygosaccharomyces rouxii | - | 13 | [2] |

| Candida parapsilosis | - | 9 | [3] |

| Alternaria sp. | - | 12.5-12.7 | [4] |

| Fusarium sp. | - | 12.5-12.7 | [4] |

| Penicillium sp. | - | 12.5-12.7 | [4] |

| Aspergillus sp. | - | 20 | [4] |

| Escherichia coli | Multidrug-Resistant | 1.25-2.5 mg/mL | [5] |

| Staphylococcus aureus | Multidrug-Resistant | 1.25-2.5 mg/mL | [5] |

| Salmonella | Multidrug-Resistant | 1.25-2.5 mg/mL | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of Vanillic Acid against various microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Enterobacter cloacae | Carbapenem-Resistant | 600 | [6] |

| Staphylococcus sp. | - | 1% solution | [7] |

| Alternaria alternata | - | 1% solution | [7] |

Table 3: Half-maximal Inhibitory Concentration (IC50) of Vanillyl Alcohol and Vanillic Acid

| Compound | Target | IC50 (mM) | Reference |

| Vanillyl alcohol | Mushroom tyrosinase diphenolase activity | 1.5 | [8] |

| Vanillic acid | Mushroom tyrosinase diphenolase activity | 1.0 | [8] |

Experimental Protocols

Accurate determination of this compound toxicity is fundamental for research and development. The following are detailed methodologies for key experiments used to assess the antimicrobial activity of phenolic compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][10][11][12][13]

Materials:

-

Test compound (this compound) stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast)

-

Microbial culture in logarithmic growth phase

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Preparation of Test Compound Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the wells of the 96-well plate. A typical concentration range to test would be from 1024 µg/mL down to 0.5 µg/mL.

-

Add 100 µL of the appropriate medium to all wells.

-

Add 100 µL of the this compound stock solution to the first well of each row and mix.

-

Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.

-

-

Inoculum Preparation:

-

Grow the test microorganism in the appropriate broth overnight at the optimal temperature.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.

-

Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥80-90% compared to the positive control.

-

Agar (B569324) Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating the antimicrobial agent into a solid agar medium to determine the MIC.[9][14][15]

Materials:

-

Test compound (this compound) stock solution

-

Sterile Petri dishes

-

Molten agar medium (e.g., Mueller-Hinton Agar) kept at 45-50°C

-

Microbial culture in logarithmic growth phase

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Preparation of Agar Plates with this compound:

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

Add a defined volume of each this compound dilution to a sterile Petri dish.

-

Add a larger, defined volume of molten agar to each dish and swirl to mix thoroughly. A typical final volume is 20 mL.

-

Allow the agar to solidify. Prepare a control plate with no this compound.

-

-

Inoculum Preparation:

-

Prepare a standardized microbial suspension as described for the broth microdilution method.

-

Further dilute the suspension to achieve a final concentration of approximately 10^4 CFU per spot.

-

-

Inoculation and Incubation:

-

Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator.

-

Allow the spots to dry before inverting the plates.

-

Incubate the plates at the optimal temperature for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, examine the plates for the presence of microbial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

-

Determination of Half-maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. This can be determined from dose-response curves.[16][17][18][19][20][21]

Procedure:

-

Generate Dose-Response Data:

-

Perform a cell viability or growth assay (similar to the broth microdilution setup) with a wider and more granular range of this compound concentrations.

-

Measure the response (e.g., OD600 for growth, fluorescence for viability) at each concentration.

-

-

Data Normalization:

-

Convert the raw data to percentage inhibition. The response of the untreated control is set to 0% inhibition, and a control with no cell activity (e.g., medium only or cells killed with a high concentration of a known inhibitor) is set to 100% inhibition.

-

The formula for percent inhibition is: (1 - (Sample_Response / Control_Response)) * 100.

-

-

Curve Fitting and IC50 Calculation:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

-

The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.

-

Cellular Mechanisms and Signaling Pathways

This compound and other phenolic compounds exert their toxic effects on microbial cells through a variety of mechanisms, primarily targeting the cell membrane and inducing oxidative stress. These events trigger complex cellular stress responses.

Key Mechanisms of this compound Toxicity:

-